

# Introduction and Strategic Importance

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## Compound of Interest

Compound Name: *Butanal, 2-oxo-*

CAS No.: 4417-81-6

Cat. No.: B1207819

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**Butanal, 2-oxo-** (CAS: 4417-81-6) is a significant  $\alpha$ -dicarbonyl compound characterized by the presence of both an aldehyde and a ketone functional group.<sup>[1][2]</sup> This structure confers a high degree of reactivity, making it a potent intermediate in various chemical and biological processes. Its importance spans from being a key player in the Maillard reaction, which is fundamental to food chemistry, to its role as an endogenous metabolite arising from cellular processes like lipid peroxidation.<sup>[3][4][5]</sup> For drug development professionals, understanding the reactivity of 2-oxobutanal is crucial, as it readily forms adducts with biological macromolecules, including proteins and DNA, implicating it in cellular damage and the pathology of various diseases.<sup>[3]</sup> It also serves as a versatile reagent in organic synthesis.<sup>[3]</sup>

## Physicochemical and Spectroscopic Profile

The dual carbonyl functionality of 2-oxobutanal dictates its physical properties and spectroscopic signature.

## Core Physicochemical Data

A summary of the key physicochemical properties of 2-oxobutanal is presented below, providing essential data for its handling and use in experimental settings.

Property	Value	Reference
CAS Number	4417-81-6	[1]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub>	[1][6]
Molecular Weight	86.09 g/mol	[1][6]
Boiling Point	91.8 °C at 760 mmHg	[3]
Density	0.967 g/cm <sup>3</sup>	[3]
Flash Point	16.4 °C	[3]
Refractive Index	1.383	[3]
Vapor Pressure	52.9 mmHg at 25°C	[3]

## Spectroscopic Characterization

The spectroscopic profile of 2-oxobutanal is characteristic of a molecule containing both aldehyde and ketone functionalities.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by strong C=O stretching absorptions. Saturated aliphatic ketones typically absorb near 1715 cm<sup>-1</sup>, while saturated aldehydes absorb near 1730 cm<sup>-1</sup>.<sup>[7]</sup> Additionally, aldehydes exhibit two characteristic C-H stretching absorptions between 2700-2860 cm<sup>-1</sup>, which are crucial for distinguishing them from ketones.<sup>[7]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The aldehydic proton is highly deshielded and appears far downfield, typically in the 9-10 ppm range.<sup>[8]</sup> Protons on the carbon alpha to the carbonyl groups are also deshielded, absorbing near 2.0-2.3 ppm.<sup>[7]</sup>
  - <sup>13</sup>C NMR: The carbonyl carbons of aldehydes and ketones give distinctive signals in the 190-215 ppm range, providing clear evidence of these functional groups.<sup>[8]</sup>
- **Mass Spectrometry:** The primary fragmentation pathway for aldehydes and ketones in mass spectrometry is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent

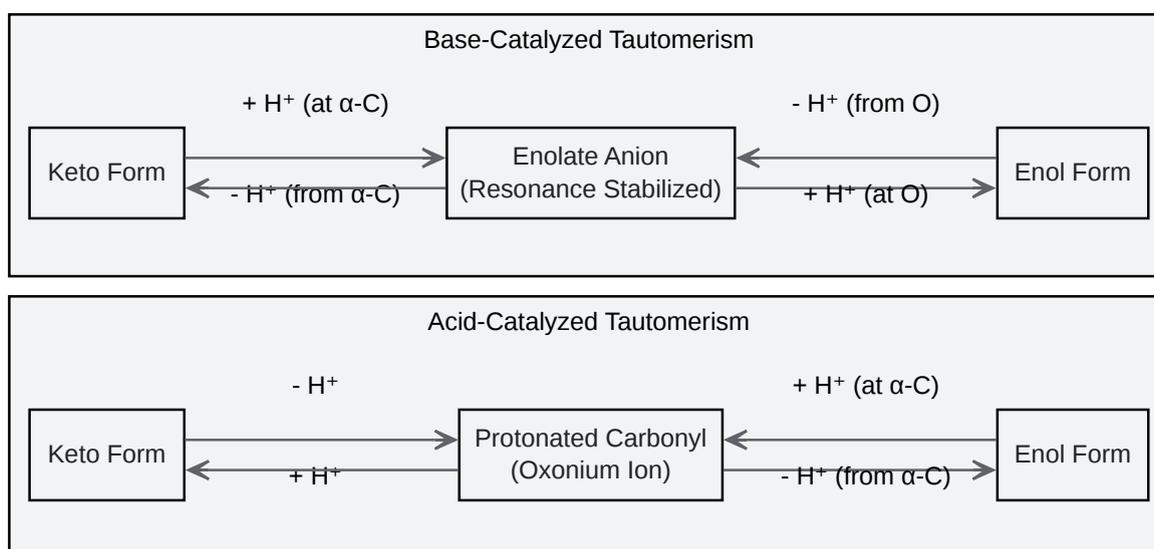
to the carbonyl group.[9][10] This process results in the formation of a resonance-stabilized acylium ion.

## Chemical Reactivity and Core Mechanisms

The reactivity of 2-oxobutanal is governed by the electrophilic nature of its two carbonyl carbons and the acidity of its  $\alpha$ -hydrogens.

### Keto-Enol Tautomerism

A fundamental property of carbonyl compounds with  $\alpha$ -hydrogens is their ability to exist in equilibrium with their enol tautomers.[11] This keto-enol tautomerism is a critical aspect of 2-oxobutanal's reactivity, as the enol form acts as a nucleophile. The equilibrium can be catalyzed by either acid or base.[12][13][14] The position of the equilibrium is also influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the enol form.[15]

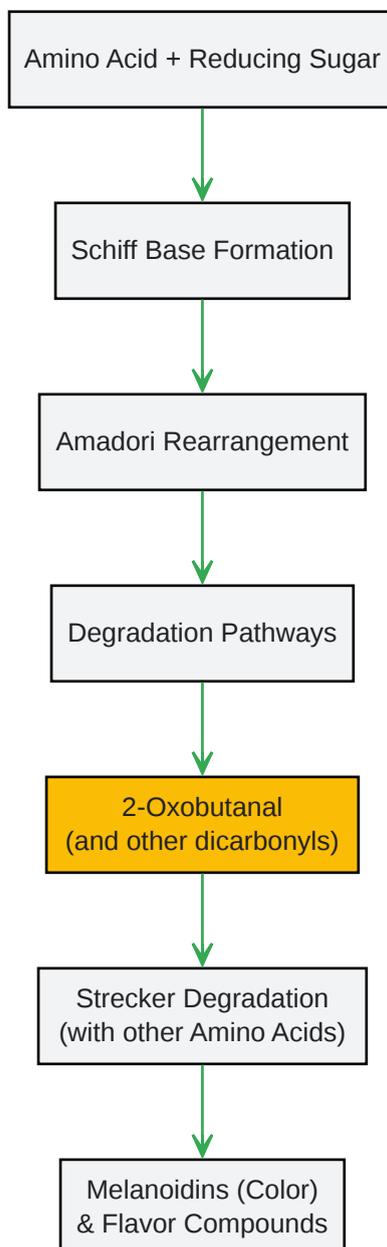


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Caption: Mechanisms of Acid- and Base-Catalyzed Keto-Enol Tautomerism.

### Role in the Maillard Reaction

The Maillard reaction is a non-enzymatic browning process involving a reaction between an amino acid and a reducing sugar.[16] Dicarbonyl compounds like 2-oxobutanal are key intermediates in this complex cascade of reactions.[5][17] They can be formed from the degradation of initial sugar-amine condensation products and subsequently react further with amino acids (e.g., via Strecker degradation) to generate a wide array of flavor, aroma, and color compounds.[18]



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Caption: Simplified workflow of the Maillard reaction highlighting 2-oxobutanal.

## Synthesis and Analytical Methodologies

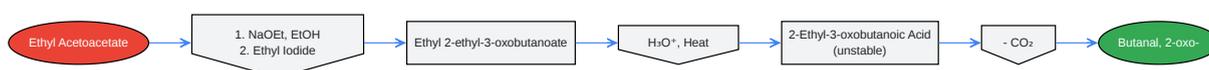
The preparation and analysis of 2-oxobutanal require specific protocols due to its reactivity.

### Representative Synthetic Protocol

While numerous specific synthetic routes exist in the literature, a common strategy for preparing  $\alpha$ -keto aldehydes involves the oxidation of corresponding substrates. Another established approach is the manipulation of  $\beta$ -keto esters. The following protocol is a representative example adapted from the principles of  $\beta$ -keto ester alkylation and subsequent hydrolysis/decarboxylation, a versatile method in organic synthesis.[19][20]

Protocol: Synthesis of 2-Oxobutanal via Ethyl Acetoacetate

- **Enolate Formation:** Prepare a solution of sodium ethoxide in absolute ethanol. Cautiously add ethyl acetoacetate to the cooled solution to form the nucleophilic enolate ion.
- **Alkylation:** Slowly add an ethylating agent, such as ethyl iodide, to the enolate solution. Reflux the mixture until the reaction is complete (monitor by TLC or litmus test).
- **Workup & Extraction:** Remove ethanol via distillation. Add water to the residue and extract the product, ethyl 2-ethyl-3-oxobutanoate, using an appropriate organic solvent like diethyl ether.
- **Hydrolysis & Decarboxylation:** Perform an acid-catalyzed hydrolysis of the purified  $\beta$ -keto ester using dilute aqueous acid (e.g.,  $\text{H}_2\text{SO}_4$ ) with gentle heating. The intermediate  $\beta$ -keto acid is unstable and readily decarboxylates to yield the final product, 2-oxobutanal.
- **Purification:** Purify the final product by distillation under reduced pressure to prevent degradation at high temperatures.



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Caption: Synthetic workflow for 2-oxobutanal from ethyl acetoacetate.

## Analytical Methods

Detecting and quantifying reactive dicarbonyls like 2-oxobutanal in complex matrices (e.g., biological samples) often requires derivatization to form stable, detectable products.[4]

- Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile compounds.[21] For 2-oxobutanal, analysis often involves derivatization to increase volatility and thermal stability. Headspace GC can be particularly effective for determination in aqueous samples.[22]
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile derivatives. A common derivatizing agent is o-phenylenediamine (OPD), which reacts with  $\alpha$ -dicarbonyls to form highly UV-active and fluorescent quinoxaline derivatives, enabling sensitive detection.[4]

## Biological Significance and Toxicology

2-Oxobutanal is not merely an exogenous compound; it is formed within biological systems and has significant physiological and toxicological implications.

## Endogenous Formation and Metabolism

2-Oxobutanal can be generated endogenously through several metabolic pathways. It is a product of lipid peroxidation, a process where oxidative stress leads to the degradation of lipids.[3] It is also involved in the metabolism of certain amino acids and can be decarboxylated by mitochondrial enzyme complexes.[23] Specifically, both branched-chain 2-oxo acid dehydrogenase (BCODH) and pyruvate dehydrogenase (PDH) have been shown to be responsible for the oxidative decarboxylation of 2-oxobutyrate, a closely related metabolite.[23]

## Cellular Toxicity and Drug Development Implications

The high reactivity of 2-oxobutanal is the basis of its cytotoxicity. It is a bifunctional electrophile that can react with nucleophilic sites on cellular macromolecules.[24]

- DNA Adduct Formation: It has been investigated as a mutagen that reacts with nucleobases, such as 2'-deoxyguanosine, to form potentially mutagenic adducts.[3]

- **Protein Modification:** It can react with lysine and arginine residues on proteins, leading to the formation of Advanced Glycation Endproducts (AGEs). This cross-linking can impair protein function and contribute to cellular dysfunction and the pathogenesis of diseases like diabetes and neurodegeneration.
- **Glutathione Depletion:** 2-Oxobutanal is detoxified by cellular systems, partly through conjugation with glutathione (GSH), a key intracellular antioxidant.[24] Excessive production of 2-oxobutanal can deplete GSH stores, increasing cellular vulnerability to oxidative stress.

For drug development professionals, the reactivity of 2-oxobutanal is a double-edged sword. While its endogenous production is linked to pathology, making it a potential biomarker or therapeutic target, its ability to modify drug molecules containing nucleophilic groups must be considered during drug design and metabolism studies.

## Safety and Handling

**Butanal, 2-oxo-** is a flammable and reactive chemical that requires careful handling.[3]

- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26][27] Take precautionary measures against static discharge.[28]
- **Storage:** Store in a cool, well-ventilated place in a tightly closed container.[26][28]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**Butanal, 2-oxo-** is a chemically versatile and biologically significant  $\alpha$ -dicarbonyl compound. Its unique reactivity, driven by adjacent aldehyde and ketone moieties, makes it a central player in fields ranging from food science to molecular toxicology. For researchers and drug developers, a thorough understanding of its physicochemical properties, reaction mechanisms, synthesis, and biological interactions is essential for both leveraging its synthetic utility and mitigating its potential toxicological effects.

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